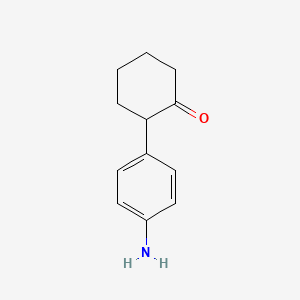

2-(4-Aminophenyl)cyclohexan-1-one

Description

2-(4-Aminophenyl)cyclohexan-1-one is a cyclohexanone derivative featuring a 4-aminophenyl group at the 2-position of the cyclohexanone ring. Its molecular formula is C₁₂H₁₃NO, with a molecular weight of 203.24 g/mol. The compound’s structure combines a ketone group with an aromatic amine, imparting unique physicochemical properties.

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2-(4-aminophenyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H15NO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11H,1-4,13H2 |

InChI Key |

DWEPLSLTBKKJTR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-nitrobenzene, followed by reduction of the nitro group to an amino group. One common method includes:

Nitration: Cyclohexanone is reacted with 4-nitrobenzene under acidic conditions to form 2-(4-nitrophenyl)cyclohexan-1-one.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that 2-(4-Aminophenyl)cyclohexan-1-one exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

The compound's ability to inhibit bacterial growth suggests potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies indicated that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses.

Cytotoxicity Assessment

Cytotoxicity assays revealed moderate toxicity towards cancer cell lines while maintaining a favorable therapeutic index. This suggests potential for development as an anticancer agent.

Structure-Activity Relationship (SAR)

Recent investigations into the structure-activity relationship of this compound have highlighted how modifications to its structure can enhance biological activity. For example, variations in the substituents on the phenyl ring can significantly impact its efficacy against specific targets.

Material Science Applications

Fluorescent Probes

The compound has been explored as a fluorescent probe for detecting biomolecules and metal ions, particularly cadmium ions. Its unique structural properties allow it to bind selectively to these ions, leading to changes in fluorescence intensity that can be quantitatively measured.

Environmental Monitoring

In environmental science, this compound is being investigated for its potential use in developing sensors for detecting heavy metals in water sources. The compound's ability to form complexes with metal ions makes it suitable for this application.

Case Studies

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus with an MIC of 12.5 µg/mL, highlighting its potential as an antibacterial agent.

Anti-inflammatory Investigation

In an experimental model of inflammation, the compound significantly reduced levels of inflammatory markers in mouse macrophages, suggesting utility in treating inflammatory diseases.

Fluorescent Sensor Development

Research has shown that this compound can serve as a fluorescent sensor for cadmium detection in aqueous solutions. The binding of cadmium ions alters the electronic structure of the compound, resulting in increased fluorescence intensity.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)cyclohexan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physicochemical Properties

Key Findings and Implications

- Structural-Activity Relationships: Amino and aryl substituents at C2 significantly influence receptor binding and metabolic stability. Ethyl/isopropyl amino groups enhance lipophilicity and duration of action .

- Synthetic Flexibility : Asymmetric catalysis (e.g., prolinamide catalysts) enables high stereoselectivity in aldol-derived analogs .

- Analytical Challenges : Multi-technique approaches (NMR, MS) are critical for characterizing complex substitution patterns and stereochemistry .

Biological Activity

2-(4-Aminophenyl)cyclohexan-1-one, also known as 4-(4-aminophenyl)cyclohexan-1-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a cyclohexanone moiety with an amino group attached to a phenyl ring. This structure contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies, it has demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria suggest strong potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 0.5 |

| Staphylococcus aureus | 0.25 |

| Candida albicans | 1.0 |

These results indicate that the compound could serve as a basis for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study: MCF-7 Cell Line

- Concentration Tested : 10 µM

- Effect Observed : 70% reduction in cell viability after 48 hours.

- Mechanism : Induction of caspase-dependent apoptosis pathways .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes.

- Receptor Interaction : It may modulate receptor activity involved in cell signaling pathways related to growth and apoptosis .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 4-aminophenol and 4-aminoacetophenone, this compound exhibits enhanced biological activities due to the presence of both the amino group and the cyclohexanone moiety.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | High |

| 4-Aminophenol | Moderate | Low |

| 4-Aminoacetophenone | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Aminophenyl)cyclohexan-1-one with high purity?

- Methodology :

- Step 1 : Start with a cyclohexanone core and introduce substituents via nucleophilic aromatic substitution or condensation reactions. For example, describes the synthesis of structurally similar cyclohexanone derivatives (e.g., 2-(3-(4-chlorophenyl)furan-2-yl)cyclohexan-1-one) using Pd-catalyzed cross-coupling or acid-mediated cyclization.

- Step 2 : Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For instance, in , yields ranged from 37% to 75% depending on substituent electronic effects.

- Step 3 : Purify via column chromatography (e.g., using petroleum ether/ethyl acetate gradients) and validate purity via HPLC (>99% by HPLC in ) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry?

- Methodology :

- Step 1 : Use H NMR and C NMR to identify proton environments and carbonyl/aromatic carbon signals (e.g., reports δ ~2.5–3.5 ppm for cyclohexanone protons and δ ~170 ppm for ketones).

- Step 2 : Employ HRMS (High-Resolution Mass Spectrometry) to confirm molecular formula (e.g., [M+H] or [M+Na] adducts in ).

- Step 3 : For absolute configuration, use X-ray crystallography with programs like SHELXL ( ) for refinement .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound in solution?

- Methodology :

- Step 1 : Monitor degradation via reverse-phase HPLC with UV detection (e.g., using C18 columns and acetonitrile/water mobile phases, as in ).

- Step 2 : Perform accelerated stability studies under varying pH, temperature, and light exposure.

- Step 3 : Validate using spectroscopic methods (e.g., FTIR for functional group integrity) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?

- Methodology :

- Step 1 : Perform DFT (Density Functional Theory) calculations to map electron density and reactive sites (e.g., amino and ketone groups).

- Step 2 : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like cyclooxygenase (COX) or NMDA receptors (inspired by and ).

- Step 3 : Synthesize derivatives with substituents predicted to improve binding (e.g., halogenation or Mannich base modifications, as in ) .

Q. What experimental strategies resolve contradictions in pharmacological data for this compound analogs?

- Methodology :

- Step 1 : Compare in vitro assays (e.g., IC values in enzyme inhibition) with in vivo pharmacokinetics (e.g., bioavailability studies). highlights IC variations (134–149 μM) for structurally similar compounds.

- Step 2 : Validate metabolite profiles using human liver microsomes (HLMs) and UPLC-HRMS (e.g., ’s approach for ketamine analogs).

- Step 3 : Correlate structural features (e.g., para-substituents) with activity trends .

Q. How do substituents on the aromatic ring influence the electrochemical properties of this compound?

- Methodology :

- Step 1 : Synthesize analogs with electron-donating (e.g., -OCH) or electron-withdrawing groups (e.g., -NO, -Cl) at the para position ( and ).

- Step 2 : Perform cyclic voltammetry to measure redox potentials and HOMO-LUMO gaps.

- Step 3 : Relate electronic effects to reactivity in oxidation/reduction reactions (e.g., discusses oxidation to carboxylic acids with KMnO) .

Q. What protocols mitigate low yields in multi-step syntheses of this compound derivatives?

- Methodology :

- Step 1 : Identify rate-limiting steps via reaction monitoring (e.g., TLC or in-situ IR).

- Step 2 : Optimize intermediates (e.g., protect amine groups to prevent side reactions).

- Step 3 : Use flow chemistry for exothermic or air-sensitive steps (e.g., ’s continuous Claisen rearrangement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.